9-(3-chloro-4-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(3-chloro-4-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
Tricyclic xanthine derivatives, similar to the specified compound, have been designed to improve water solubility and evaluated for their potential as multitarget drugs. These compounds have shown potent dual-target-directed antagonistic activities towards A1/A2A adenosine receptors and have been identified as inhibitors of monoamine oxidases (MAO), suggesting their utility in the symptomatic as well as disease-modifying treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease (Brunschweiger et al., 2014).
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Derivatives of the compound have been synthesized as inhibitors for dipeptidyl peptidase IV (DPP-IV), showcasing moderate to good inhibitory activities. This suggests their potential application in the treatment of type 2 diabetes and other related metabolic disorders (Mo et al., 2015).
Antiviral Activity
Some derivatives have been investigated for their antiviral activity, particularly against rhinoviruses. The introduction of specific substituents in these compounds has resulted in a substantial increase in antiviral activity, highlighting their potential as new classes of antiviral agents (Kelley et al., 1988).
Antimycobacterial Activity
9-Benzyl-6-(2-furyl)purine derivatives have shown significant antimycobacterial activity, with certain compounds exhibiting low toxicity against mammalian cells and potency levels comparable to established antimycobacterial drugs. These findings suggest their potential as novel antituberculosis drugs (Bakkestuen et al., 2005).
Properties
IUPAC Name |
9-(3-chloro-4-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-5-8-17(9-6-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(11-4-12-29(20)23)18-10-7-16(2)19(25)13-18/h5-10,13H,4,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFXNXFPRXJPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC(=C(C=C5)C)Cl)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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